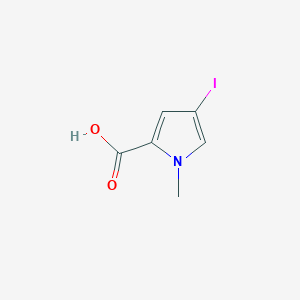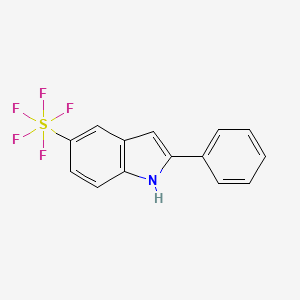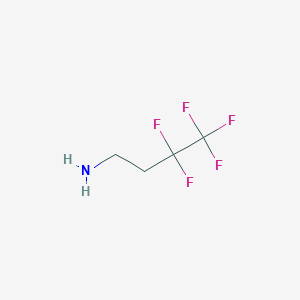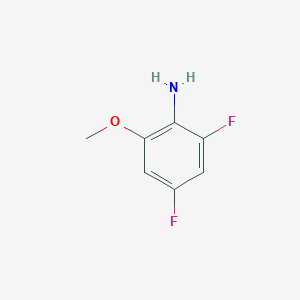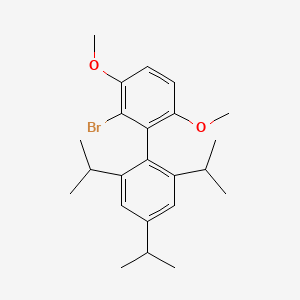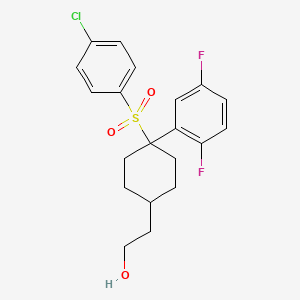
2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol
Descripción general
Descripción
2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target and inhibit the activity of BTK, a key enzyme in the B-cell receptor signaling pathway.
Mecanismo De Acción
2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol works by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are involved in the development of various types of cancers. By inhibiting BTK, 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol blocks the signaling pathway and prevents the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activation of BTK and downstream signaling molecules, leading to the inhibition of cell proliferation and survival. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol is its selectivity for BTK, which minimizes off-target effects and reduces toxicity. It also has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one limitation of 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol is its potential to cause adverse effects, such as bleeding and infections, due to its effects on the immune system.
Direcciones Futuras
There are several future directions for the development and application of 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol. One direction is the optimization of its pharmacokinetic properties, such as improving its solubility and reducing its toxicity. Another direction is the investigation of its efficacy in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, the development of biomarkers for patient selection and monitoring of treatment response could improve the clinical utility of 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol.
Aplicaciones Científicas De Investigación
2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as enhancing the efficacy of other cancer treatments.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2O3S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,13-14,24H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSHEAFIYMJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride](/img/structure/B3039885.png)
![N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3039887.png)
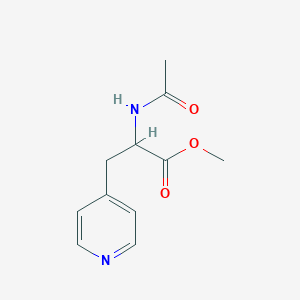

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3039891.png)

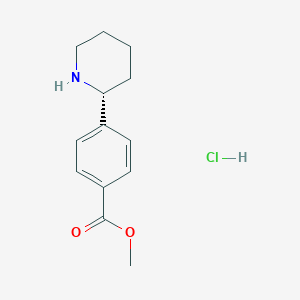
![N1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-chloro-4-fluoroaniline](/img/structure/B3039896.png)
